Ethyl 2-(5-aminopyridin-2-yl)propanoate
Description
Ethyl 2-(5-aminopyridin-2-yl)propanoate is a pyridine-derived ester characterized by a propanoate backbone linked to a 5-aminopyridin-2-yl group. The compound’s structure features an ethyl ester moiety, a central propanoate chain, and a pyridine ring substituted with an amino group at the 5-position. This functionalization confers unique physicochemical properties, such as enhanced solubility in polar solvents and reactivity in nucleophilic or coupling reactions.
Properties
IUPAC Name |
ethyl 2-(5-aminopyridin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)7(2)9-5-4-8(11)6-12-9/h4-7H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQZQUHXRHFWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-aminopyridin-2-yl)propanoate typically involves the reaction of 5-aminopyridine with ethyl 2-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 5-aminopyridine attacks the electrophilic carbon of the ethyl 2-bromopropanoate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-aminopyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 2-(5-aminopyridin-2-yl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(5-aminopyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(5-aminopyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-(5-aminopyridin-2-yl)propanoate belongs to a broader class of pyridine-propanoate derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituents, synthesis, properties, and applications.
Structural Analogues
Physicochemical Properties
- Solubility: The 5-amino group in this compound increases hydrophilicity compared to halogenated analogues (e.g., bromo or chloro derivatives in ).
- Reactivity: The amino group facilitates conjugation reactions (e.g., amide bond formation), whereas halogenated derivatives (e.g., 5-bromo in ) are more reactive in cross-coupling reactions.
- Stability : Thioether-linked compounds (e.g., ) exhibit greater thermal stability than esters with electron-withdrawing groups.
Research Findings and Key Differentiators
- Amino vs. Halogen Substituents: The 5-amino group in this compound distinguishes it from halogenated analogues by enabling hydrogen bonding and reducing environmental persistence compared to chloro/bromo derivatives .
- Synthetic Flexibility: Unlike agrochemical derivatives requiring chiral resolution (e.g., quizalofop-P-ethyl ), the amino group allows direct functionalization without enantiomeric separation.
- NMR Characterization : Similar to methods in , quantification of such compounds may require internal standards (e.g., ethyl viologen) to avoid signal overlap in ¹H-NMR.
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